![molecular formula C20H26N2O2 B5881254 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline
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Overview
Description
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline, also known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. This compound belongs to the family of isoquinoline alkaloids, which are known for their diverse biological activities. DMIA has shown promising results in various studies, including its potential as an anticancer agent, a neuroprotective agent, and a modulator of neurotransmitter release.
Mechanism of Action
The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline can activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has also been shown to inhibit the PI3K/AKT pathway, which is involved in cell survival and proliferation. Additionally, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline can induce apoptosis in cancer cells by activating caspase-3 and -9. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In addition, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline is its potential as a bioactive molecule with diverse biological activities. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has shown promising results in various scientific research applications, including its potential as an anticancer agent and a neuroprotective agent. However, one limitation of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline. One area of research is the development of novel 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline and its potential as a therapeutic agent. Finally, studies are needed to investigate the safety and toxicity of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline in vivo, which will be important for its potential as a therapeutic agent in humans.
Synthesis Methods
The synthesis of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with N,N-dimethylaniline in the presence of a catalyst. This reaction leads to the formation of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline, which can be purified using various methods such as column chromatography and recrystallization.
Scientific Research Applications
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline can induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has shown potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)18-7-5-15(6-8-18)13-22-10-9-16-11-19(23-3)20(24-4)12-17(16)14-22/h5-8,11-12H,9-10,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYNDLKTGNKIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259308 |
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